High-Potency and Selective 5HT2bR Antagonism
In a panel screen of 161 GPCRs, the compound demonstrated potent and selective antagonism of the 5HT2b receptor. It had no agonist activity across all tested GPCRs and was devoid of antagonist activity for all other GPCRs in the panel except 5HT2bR. This profile is quantified by an IC50 of 54 nM in a cellular 5HT2bR antagonist assay and an IC50 of 22±9.0 nM in a binding assay [1]. This high degree of functional selectivity is a critical differentiator for projects requiring specific modulation of this receptor without off-target effects on related serotonergic receptors (e.g., 5HT2a, 5HT2c).
| Evidence Dimension | In vitro target engagement and functional selectivity |
|---|---|
| Target Compound Data | IC50 = 22±9.0 nM (Binding); IC50 = 54 nM (Cellular Antagonism) |
| Comparator Or Baseline | 161 GPCR panel (for selectivity) / Inactive (for all other targets) |
| Quantified Difference | No significant activity at 160/161 GPCRs tested |
| Conditions | Binding assay and cell-based GPCR functional assay for antagonist activity |
Why This Matters
This selectivity profile reduces the risk of off-target pharmacology and associated toxicity, making it a superior tool compound for target validation studies in areas like fibrosis or psychiatric disorders.
- [1] PMC. (2024). Table 1: GPCR agonist/antagonist screen results. From PMC Article PMC11091653. View Source
